molecular formula C3Cl5FO B1294354 Fluoropentachloroacetone CAS No. 2378-08-7

Fluoropentachloroacetone

Cat. No.: B1294354
CAS No.: 2378-08-7
M. Wt: 248.3 g/mol
InChI Key: VODZXUJSDKOZEW-UHFFFAOYSA-N
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Description

Fluoropentachloroacetone is a chemical compound with the molecular formula C3Cl5FO It is known for its unique structure, which includes both chlorine and fluorine atoms attached to an acetone backbone

Preparation Methods

Fluoropentachloroacetone can be synthesized through several methods. One common synthetic route involves the reaction of hexachloroacetone with anhydrous antimony trifluoride and antimony pentachloride. The reaction is carried out in a round-bottom flask equipped with a condenser and mechanical stirrer. The mixture is heated to 140°C for one hour and then cooled to 0°C. The liquid portion is decanted, washed with hydrochloric acid, dried over magnesium sulfate, and distilled to obtain the product .

Chemical Reactions Analysis

Fluoropentachloroacetone undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Addition Reactions: It can participate in addition reactions with various reagents, forming new compounds with different functional groups.

Common reagents used in these reactions include antimony trifluoride, antimony pentachloride, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Fluoropentachloroacetone has several applications in scientific research:

Mechanism of Action

The mechanism of action of pentachlorofluoroacetone involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Fluoropentachloroacetone can be compared with other similar compounds, such as:

    Hexachloroacetone: Similar in structure but lacks the fluorine atom.

    Tetrachlorodifluoroacetone: Contains two fluorine atoms instead of one.

    Perfluoroacetone: Fully fluorinated acetone derivative.

This compound is unique due to its specific combination of chlorine and fluorine atoms, which gives it distinct reactivity and properties compared to these similar compounds .

Properties

IUPAC Name

1,1,1,3,3-pentachloro-3-fluoropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl5FO/c4-2(5,6)1(10)3(7,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODZXUJSDKOZEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(Cl)Cl)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl5FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178468
Record name 1,1,1,3,3-Pentachloro-3-fluoroacetone
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Molecular Weight

248.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2378-08-7
Record name 1,1,1,3,3-Pentachloro-3-fluoro-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2378-08-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1,3,3-Pentachloro-3-fluoroacetone
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Record name 1,1,1,3,3-Pentachloro-3-fluoroacetone
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Record name 1,1,1,3,3-pentachloro-3-fluoroacetone
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Synthesis routes and methods

Procedure details

A 2-liter round bottom flask equipped with a condenser and mechanical stirrer was charged with 1 liter (6.6 moles) of hexachloroacetone, 411.2 g (2.2 moles) of anhydrous antimony trifluoride and 30 ml of antimony pentachloride. The mixture was heated to 140° C. for a period of one hour then cooled to 0° C. The liquid portion of the reaction was decanted from the salts of the reaction and washed with 5×200 ml portions of 12N HCl dried over MgSO4 and distilled. The fraction boiling at 160°-167° C. afforded 700 g of product as a 3:1 mixture of pentachlorofluoro and tetrachlorodifluoro acetones, respectively, and was used without further purification.
Quantity
1 L
Type
reactant
Reaction Step One
Name
antimony trifluoride
Quantity
411.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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